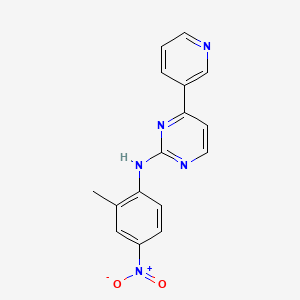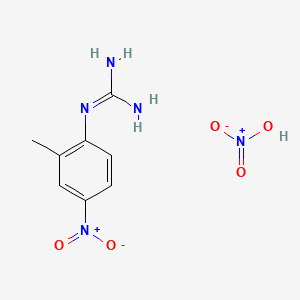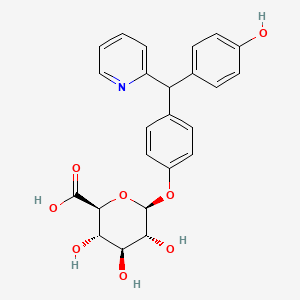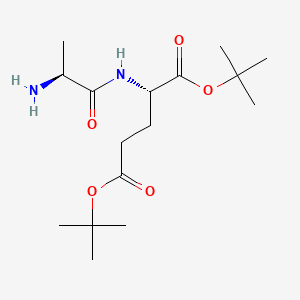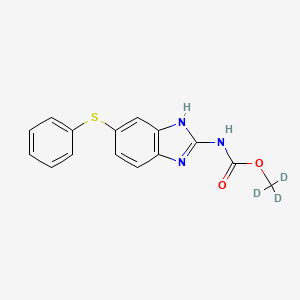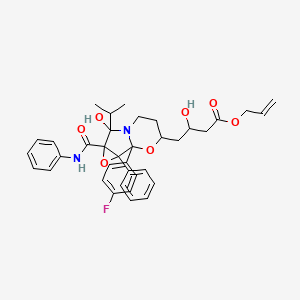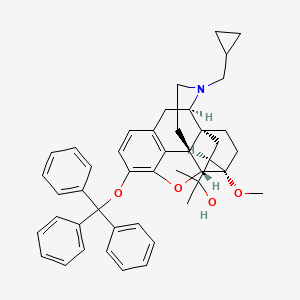
3β,5β-Tetrahydro Cortisone 3,21-Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3β,5β-Tetrahydro Cortisone 3,21-Diacetate: is a synthetic derivative of cortisone, a glucocorticoid hormone. This compound is characterized by the presence of two acetate groups at positions 3 and 21 of the cortisone molecule. It is primarily used in biochemical research and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate typically involves the acetylation of cortisone. The process can be summarized as follows:
Starting Material: Cortisone is used as the starting material.
Acetylation: The hydroxyl groups at positions 3 and 21 of cortisone are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cortisone are acetylated using acetic anhydride and a suitable catalyst.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3β,5β-Tetrahydro Cortisone 3,21-Diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to regenerate the hydroxyl groups at positions 3 and 21.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Hydrolysis: The major product is cortisone with free hydroxyl groups.
Oxidation: Products include cortisone derivatives with oxidized functional groups.
Reduction: Reduced forms of cortisone derivatives are obtained.
Applications De Recherche Scientifique
3β,5β-Tetrahydro Cortisone 3,21-Diacetate has several scientific research applications:
Biochemistry: Used as a biochemical reagent to study glucocorticoid receptor interactions and signaling pathways.
Pharmacology: Investigated for its potential therapeutic effects and as a model compound for drug development.
Medicine: Studied for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cortisone: The parent compound, which lacks the acetate groups.
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisone: A synthetic glucocorticoid with a similar mechanism of action but different structural features.
Uniqueness
3β,5β-Tetrahydro Cortisone 3,21-Diacetate is unique due to the presence of acetate groups, which can influence its pharmacokinetic properties and stability. This modification can enhance its utility in research and potential therapeutic applications.
Propriétés
Numéro CAS |
4003-93-4 |
|---|---|
Formule moléculaire |
C25H36O7 |
Poids moléculaire |
448.556 |
Nom IUPAC |
[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |
Clé InChI |
PXQRJZNDFRAFTF-JWGYNNGLSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Synonymes |
3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


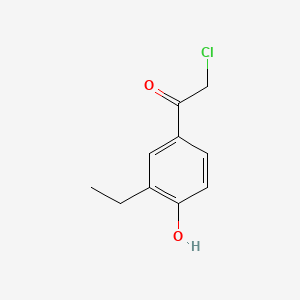
![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

